molecular formula C18H16BrN3O4 B10941253 2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B10941253
M. Wt: 418.2 g/mol
InChI Key: GVJCZPYNNCJCNC-UHFFFAOYSA-N
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Description

4-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound with a unique structure that combines a bromophenoxy group, a pyrazole ring, and a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of bromophenol with an appropriate alkylating agent to form the bromophenoxy group.

    Pyrazole Ring Formation: The bromophenoxy intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

    Tricyclic Framework Construction: The final step involves the cyclization of the pyrazole intermediate with suitable reagents to form the tricyclic framework.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenoxy group.

    Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Products include bromophenoxy ketones and aldehydes.

    Reduction: Products include dihydropyrazole derivatives.

    Substitution: Products include various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine

    Drug Development: The compound’s structure allows for interactions with various biological targets, making it a potential lead compound in drug discovery.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to bind to specific proteins and enzymes.

Industry

    Polymer Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.

    Electronics: Its electronic properties make it suitable for use in electronic devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-BROMOPHENOXYMETHYL-1H-PYRAZOL: Similar structure but lacks the tricyclic framework.

    10-OXA-4-AZATRICYCLODECANE-3,5-DIONE: Similar tricyclic framework but lacks the bromophenoxy and pyrazole groups.

Uniqueness

The combination of the bromophenoxy group, pyrazole ring, and tricyclic framework in 4-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE provides a unique set of chemical and physical properties that are not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16BrN3O4

Molecular Weight

418.2 g/mol

IUPAC Name

2-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C18H16BrN3O4/c19-10-1-3-12(4-2-10)25-9-21-8-11(7-20-21)22-17(23)15-13-5-6-14(26-13)16(15)18(22)24/h1-4,7-8,13-16H,5-6,9H2

InChI Key

GVJCZPYNNCJCNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CN(N=C4)COC5=CC=C(C=C5)Br

Origin of Product

United States

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